Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate
Overview
Description
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H7BF3KO. It is a boron-containing heterocycle that has gained attention in organic synthesis due to its unique reactivity and stability. This compound is particularly useful in various chemical reactions, making it a valuable tool for researchers and industrial chemists.
Mechanism of Action
The trifluoroborate group in the compound is a good leaving group, which means it can be replaced by other groups in a chemical reaction . This property makes the compound useful in various organic synthesis reactions .
The compound’s safety information indicates that it should be stored in an inert atmosphere at 2-8°C . This suggests that the compound might be sensitive to air or moisture, and its stability and efficacy could be affected by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-pyran with a boron trifluoride source in the presence of a potassium base. One common method includes the use of potassium tert-butoxide as the base and boron trifluoride etherate as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used. The reaction is performed in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyran derivatives.
Coupling Reactions: The products are biaryl compounds or other coupled products.
Oxidation and Reduction: The products include boronic acids or boranes.
Scientific Research Applications
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate can be compared with other boron-containing compounds such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
What sets this compound apart is its unique pyran ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in reactions where other boron compounds may not be as effective .
Properties
IUPAC Name |
potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBONOTIHBKFMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCOCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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